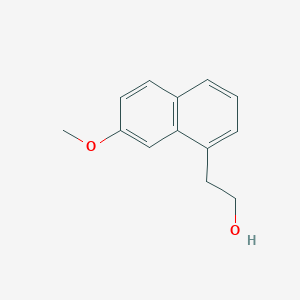

2-(7-Methoxy-1-naphthyl)ethanol

説明

特性

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9,14H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIFLYQCJAFOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CCO)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(7-Methoxy-1-naphthyl)ethanol

Foreword: The Strategic Importance of 2-(7-Methoxy-1-naphthyl)ethanol in Medicinal Chemistry

In the landscape of modern drug discovery and development, the meticulous synthesis and rigorous characterization of key intermediates are paramount. This compound stands as a pivotal building block, most notably in the synthesis of Agomelatine, a novel antidepressant with a unique pharmacological profile.[1] Agomelatine's dual action as a melatonergic agonist and a 5-HT2C antagonist underscores the therapeutic significance of its molecular scaffold, in which the 2-(7-methoxy-1-naphthyl)ethyl moiety is a critical pharmacophore. This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of this vital intermediate. We will delve into the causal logic behind the synthetic strategy, provide a robust experimental protocol, and detail the analytical techniques required to ensure the identity, purity, and structural integrity of the final compound.

I. Retrosynthetic Analysis and Strategic Approach to Synthesis

A logical retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic pathway. The primary alcohol functionality can be readily installed through the reduction of the corresponding aldehyde, 7-methoxy-1-naphthaldehyde. This aldehyde, in turn, can be synthesized from the commercially available and relatively inexpensive 7-methoxynaphthalen-2-ol. This multi-step approach offers a practical and scalable route to the target molecule.

Caption: Retrosynthetic analysis of this compound.

II. Synthesis of the Key Precursor: 7-Methoxy-1-naphthaldehyde

The synthesis of 7-methoxy-1-naphthaldehyde from 7-methoxynaphthalen-2-ol is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity.

Step 1: Formylation of 7-Methoxynaphthalen-2-ol

The initial step involves the formylation of 7-methoxynaphthalen-2-ol. A common and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][3] This electrophilic aromatic substitution reaction is well-suited for electron-rich aromatic systems such as naphthalenes.[4]

Caption: Vilsmeier-Haack formylation of 7-methoxynaphthalen-2-ol.

Step 2: Conversion to 7-Methoxy-1-naphthaldehyde

The resulting 2-hydroxy-7-methoxy-1-naphthaldehyde is then converted to the target aldehyde. This typically involves a two-step process of sulfonylation followed by deoxygenation.[5]

III. Synthesis of this compound via Reduction

The final step in the synthesis is the reduction of the aldehyde group of 7-methoxy-1-naphthaldehyde to a primary alcohol. This is a standard transformation in organic synthesis, and several reliable reducing agents can be employed.

Choice of Reducing Agent: A Matter of Selectivity and Practicality

Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are excellent choices for this reduction.[3][6]

-

Sodium Borohydride (NaBH₄): This is a milder reducing agent, typically used in protic solvents like methanol or ethanol.[7] Its key advantage is its chemoselectivity; it will readily reduce aldehydes and ketones without affecting other functional groups like esters or amides.[4] For the synthesis of this compound, NaBH₄ is often the preferred reagent due to its ease of handling and the straightforward workup procedure.

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will reduce a wider range of functional groups, including carboxylic acids and esters.[8][9] It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) due to its violent reaction with water and other protic solvents. While highly effective, the more stringent reaction conditions and careful quenching procedure make it a less common choice for this specific transformation unless other functional groups that are resistant to NaBH₄ need to be reduced simultaneously.

Given the substrate, 7-methoxy-1-naphthaldehyde, which lacks other reducible functional groups, sodium borohydride offers the most practical and efficient route to the desired alcohol.

Caption: Reduction of 7-methoxy-1-naphthaldehyde to this compound.

IV. Experimental Protocol: A Step-by-Step Guide

The following protocol details a reliable method for the synthesis of this compound from 7-methoxy-1-naphthaldehyde using sodium borohydride.

Materials:

-

7-Methoxy-1-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxy-1-naphthaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic.

-

Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

V. Rigorous Characterization: Ensuring Purity and Structural Integrity

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques should be employed.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.9 ppm), the two methylene groups of the ethanol side chain (triplets, ~3.0 and ~4.0 ppm), and the aromatic protons of the naphthalene ring system. |

| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), the two carbons of the ethanol side chain (~35 and ~62 ppm), and the carbons of the naphthalene ring. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, and C-O stretching bands. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of this compound. The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shift of the methoxy group in ¹³C NMR is a particularly useful diagnostic tool.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent and diagnostic peak will be the broad O-H stretch of the alcohol group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

VI. Conclusion: A Reliable Pathway to a Key Pharmaceutical Intermediate

The synthesis of this compound via the reduction of 7-methoxy-1-naphthaldehyde is a robust and efficient method for obtaining this key pharmaceutical intermediate. The use of sodium borohydride as the reducing agent offers a safe, selective, and practical approach suitable for laboratory-scale synthesis. The comprehensive characterization of the final product using a suite of analytical techniques is essential to ensure its quality and suitability for subsequent use in drug development pipelines. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and validation of this compound, a molecule of significant interest in medicinal chemistry.

References

- Google Patents. (n.d.). Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.

- Google Patents. (n.d.). Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Kumar, J. K., Narala, S. G., & Narsaiah, A. V. (2018). Efficient Synthesis of Anti-depressant Agent Agomelatine.

- Google Patents. (n.d.). Method for preparing Agomelatine N-[2-(7-methoxynaphthalene-1-yl)ethyl] acetamide.

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of agomelatine.

-

University of Birmingham. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Methoxy-2-naphthyl)ethanol. Retrieved from [Link]

- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]

"2-(7-Methoxy-1-naphthyl)ethanol" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(7-Methoxy-1-naphthyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical chemical intermediate in the synthesis of the novel antidepressant Agomelatine.[1][2] The structural elucidation of this molecule is paramount for ensuring the quality, purity, and consistency of starting materials in pharmaceutical manufacturing. This document is intended for researchers, chemists, and quality control professionals in the fields of organic synthesis and drug development. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete analytical profile of this compound. Methodologies for data acquisition are detailed, and expert interpretation is provided to connect spectral features directly to the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For this compound, ¹H NMR provides a precise map of the proton environments, while ¹³C NMR reveals the carbon framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a distinct fingerprint of the proton skeleton. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar molecules, which allows for the observation of the exchangeable hydroxyl proton.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Inferred Coupling (Hz) |

| ~7.83 | Doublet | H-5, H-8 or H-4, H-5 (Peri protons) | ~8-9 Hz |

| ~7.70 | Singlet-like | H-6 or H-8 | - |

| ~7.36 | Multiplet | H-2, H-4 or H-3, H-5 | Overlapping |

| ~7.27 | Doublet | H-2 or H-4 | ~8.5 Hz |

| ~7.18 | Doublet of d | H-3 | ~8.5, 2.5 Hz |

| 4.80 (Predicted) | Triplet | -OH (Alcohol) | ~5-6 Hz |

| 3.92 | Singlet | -OCH₃ (Methoxy protons) | - |

| ~3.75 | Triplet | -CH₂-OH (Methylene adjacent to OH) | ~7 Hz |

| ~3.19 | Triplet | Ar-CH₂- (Methylene adjacent to Naphthyl) | ~7 Hz |

Note: The data from the source patent[3] was presented in a descriptive format. Multiplicities and specific assignments have been interpreted based on established principles of NMR spectroscopy. The hydroxyl (-OH) proton signal was not explicitly listed in the patent data but is predicted here based on typical spectra in DMSO.

Expert Interpretation: The aromatic region (7.1-7.9 ppm) is complex due to the substituted naphthalene ring system. The downfield signals around 7.83 ppm are characteristic of protons in the peri-positions (H-4, H-5, H-8), which are deshielded by the magnetic anisotropy of the adjacent aromatic ring. The methoxy group (-OCH₃) appears as a sharp singlet at 3.92 ppm, a characteristic chemical shift for aryl methyl ethers.[3] The ethanol sidechain is clearly identified by two triplets at ~3.75 ppm and ~3.19 ppm, corresponding to the two methylene (-CH₂-) groups. Their triplet multiplicity indicates that they are adjacent to each other (vicinal coupling), confirming the ethyl fragment. The downfield shift of the methylene at ~3.75 ppm is due to the deshielding effect of the adjacent electronegative oxygen atom.

Caption: ¹H NMR assignments for this compound.

Carbon-¹³ (¹³C) NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 157-159 | C-7 (Carbon bearing the -OCH₃ group) |

| 135-137 | C-4a (Quaternary) |

| 130-132 | C-1 (Carbon bearing the ethyl group) |

| 128-130 | C-8a (Quaternary) |

| 126-128 | C-5 |

| 125-127 | C-4 |

| 124-126 | C-2 |

| 118-120 | C-6 |

| 105-107 | C-8 |

| 100-102 | C-3 |

| 60-62 | -CH₂-OH (Methylene adjacent to OH) |

| 55-56 | -OCH₃ (Methoxy carbon) |

| 35-37 | Ar-CH₂- (Methylene adjacent to Naphthyl) |

Expert Interpretation: The carbon attached to the electron-donating methoxy group (C-7) is expected to be the most downfield aromatic signal. The methoxy carbon itself is reliably found around 55-56 ppm.[4] The aliphatic carbons of the ethanol sidechain are clearly distinguished, with the oxygen-bearing carbon appearing further downfield (~61 ppm) than the carbon adjacent to the aromatic ring (~36 ppm). The remaining ten signals in the aromatic region confirm the naphthalene core.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum reveals characteristic vibrations of specific chemical bonds.

Table 3: IR Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3263 (Broad) | O-H Stretch | Alcohol (-OH) |

| 3005 | C-H Stretch (sp²) | Aromatic C-H |

| 2949, 2878 | C-H Stretch (sp³) | Aliphatic C-H (-CH₂-) |

| 2830 | C-H Stretch (sp³) | Methoxy (-OCH₃) C-H |

| 1624, 1597, 1507 | C=C Stretch | Aromatic Naphthalene Ring |

| 1255, 1210 | C-O Stretch (Asymmetric) | Aryl Ether (Ar-O-CH₃) |

| 1160, 1132 | C-O Stretch | Combination of Ether and Alcohol C-O |

| 1041 | C-O Stretch (Symmetric) | Primary Alcohol (R-CH₂-OH) |

| 830, 785 | C-H Bend (Out-of-Plane) | Aromatic C-H substitution patterns |

Expert Interpretation: The most prominent and diagnostic peak is the broad absorption centered at 3263 cm⁻¹, which is definitive for the O-H stretching vibration of the alcohol functional group; its broadness is due to hydrogen bonding.[1] The presence of both aromatic (sp² C-H at 3005 cm⁻¹) and aliphatic (sp³ C-H at 2949/2878 cm⁻¹) C-H stretching vibrations confirms the overall structure. The sharp peaks in the 1500-1625 cm⁻¹ region are characteristic of the C=C bond vibrations within the naphthalene ring. Finally, the strong absorptions in the "fingerprint region," particularly at 1255 cm⁻¹ and 1041 cm⁻¹, are indicative of the C-O stretching vibrations of the aryl ether and the primary alcohol, respectively.[1]

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Molecular Formula: C₁₃H₁₄O₂[5] Molecular Weight: 202.25 g/mol [5]

While experimental MS data is not published, the fragmentation pattern upon Electron Ionization (EI) can be reliably predicted.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum

| m/z (Mass/Charge) | Predicted Fragment | Interpretation |

| 202 | [C₁₃H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 184 | [M - H₂O]⁺˙ | Loss of a water molecule from the alcohol |

| 171 | [M - CH₂OH]⁺ | Benzylic cleavage, loss of the hydroxymethyl radical |

| 156 | [M - CH₂OH - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group |

| 141 | [C₁₁H₉]⁺ | Loss of the methoxy group and side chain, tropylium-like ion formation |

| 128 | [C₁₀H₈]⁺˙ | Naphthalene cation radical, loss of all substituents |

Expert Interpretation: The molecular ion peak at m/z 202 would confirm the compound's molecular weight. A common fragmentation pathway for primary alcohols is the loss of water, leading to a peak at m/z 184. The most significant fragmentation is expected to be the benzylic cleavage, which is favorable due to the stability of the resulting naphthylmethyl cation. This cleavage results in the loss of a ·CH₂OH radical (mass 31), giving a strong peak at m/z 171. This fragment is a key diagnostic feature for the structure. Further fragmentation of this ion can lead to the other observed peaks.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]

- 3. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

Physical and chemical properties of "2-(7-Methoxy-1-naphthyl)ethanol"

An In-Depth Technical Guide to 2-(7-Methoxy-1-naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate in pharmaceutical synthesis. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the compound's properties, reactivity, and application, grounded in scientific principles and supported by authoritative references.

Introduction: The Significance of a Naphthalene Derivative

This compound (CAS No: 99416-99-6) is a naphthalene-based organic compound featuring a methoxy and a hydroxyethyl group. While specific data for this exact isomer can be sparse, its structural motifs are of significant interest in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of Agomelatine, a melatonergic agonist and 5-HT₂C antagonist used for the treatment of major depressive disorders.[1][2][3] Understanding the physical and chemical properties of this molecule is therefore crucial for process optimization, impurity profiling, and the development of novel synthetic routes in the pharmaceutical industry.

This guide will delve into the core physicochemical properties, spectroscopic signature, chemical reactivity, synthesis, and the pivotal application of this compound in drug development, providing a foundational resource for professionals in the field.

Chemical Identity and Core Physical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 99416-99-6 | |

| IUPAC Name | This compound | |

| Synonyms | 7-Methoxy-1-naphthaleneethanol | |

| Molecular Formula | C₁₃H₁₄O₂ | |

| Molecular Weight | 202.25 g/mol | |

| Appearance | Likely a white to off-white solid, based on analogous structures. | [4] |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and dichloromethane, and insoluble in water, similar to its isomers. | [4][5] |

Below is the two-dimensional structure of this compound, illustrating the arrangement of the naphthalene core, the methoxy group at position 7, and the ethanol substituent at position 1.

Caption: Key reactions involving the primary alcohol of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a critical step in the multi-stage production of Agomelatine. A common and logical approach involves the reduction of a carbonyl group at the corresponding position. One plausible route starts from (7-methoxy-1-naphthyl)acetonitrile, which is reduced to the amine and subsequently converted, or more directly, from a precursor like (7-methoxy-1-naphthyl)acetic acid or its ester.

Below is a representative, generalized protocol for the synthesis via the reduction of a carboxylic acid ester, a standard procedure in organic synthesis.

Experimental Protocol: Synthesis via Reduction of Methyl (7-methoxy-1-naphthyl)acetate

Causality: This method is chosen for its reliability and the high selectivity of reducing agents like lithium aluminum hydride (LiAlH₄) for esters over the aromatic ring, ensuring the naphthalene core remains intact.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition of Substrate: Dissolve methyl (7-methoxy-1-naphthyl)acetate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Work-up and Isolation: A granular precipitate of aluminum salts will form. Filter the solid through a pad of Celite and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Core Application in Drug Development: The Agomelatine Pathway

The paramount application of this compound is its function as a direct precursor to N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide, known as Agomelatine. [1][2]Agomelatine is a novel antidepressant that works as an agonist at melatonin (MT₁ and MT₂) receptors and an antagonist at serotonin 5-HT₂C receptors. This dual mechanism is believed to resynchronize circadian rhythms, which are often disrupted in patients with depression.

The conversion of the alcohol to the final active pharmaceutical ingredient (API) typically involves converting the hydroxyl group into a better leaving group, followed by substitution with a nitrogen-containing nucleophile (like an azide or cyanide, which is then reduced), and subsequent acetylation.

Caption: Synthetic pathway from the intermediate to the Agomelatine API.

Safety and Handling

While specific toxicology data for this compound is limited, compounds of this class should be handled with appropriate care in a laboratory setting. Based on analogous compounds, it may be harmful if swallowed, inhaled, or in contact with skin. [6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. [5]

Conclusion

This compound is a molecule of significant industrial and pharmaceutical relevance. Its value is intrinsically linked to its role as a key building block in the synthesis of the antidepressant Agomelatine. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is essential for any scientist or researcher working in drug discovery, process development, or manufacturing. Further research could focus on developing more efficient and greener synthetic routes to this intermediate, potentially enhancing the overall production of this vital medication.

References

- Supporting information for - The Royal Society of Chemistry.

- 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company.

- Ethanol, 2-methoxy- - the NIST WebBook.

- 1-(6-Methoxy-2-naphthyl)ethanol | 77301-42-9 | Benchchem.

- [p-Terphenyl]-4,4''-dicarboxylic acid - Ossila.

- 7-Methoxy-1-naphthaleneethanol | CAS No- 99416-99-6 | Simson Pharma Limited.

- 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.

- [p-Terphenyl]-4,4''-dicarboxylic acid | 13653-84-4 | FT28045 - Biosynth.

- WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents.

- 2 - Organic Syntheses Procedure.

-

1-(6-Methoxy-2-naphthyl)ethanol | C13H14O2 | CID 575523 - PubChem. Available from: [Link]

- Applications of 1-(6-Methoxy-2-naphthyl)ethanol in Organic Synthesis: A Detailed Guide for Researchers - Benchchem.

- RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents.

-

1-(6-Methoxynaphthalen-2-yl)ethanol, (-)- | C13H14O2 - PubChem. Available from: [Link]

- US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents.

- 1-(6-Methoxy-2-naphthyl)ethanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

- 77301-42-9 | 1-(6-Methoxy-2-naphthyl)ethanol - ChemScene.

-

p-Terphenyl-4,4''-dicarboxylic acid | C20H14O4 | CID 3369891 - PubChem. Available from: [Link]

- p-Terphenyl-4,4''-dicarboxylic acid | 13653-84-4 - Sigma-Aldrich.

- 1-(6-Methoxy-2-naphthyl)ethanol - Common Chemistry - CAS.org.

- 2-(2-Naphthoxy)ethanol - the NIST WebBook.

- p-Terphenyl-4,4′′-dicarboxylic acid | CAS 13653-84-4 | SCBT.

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available from: [Link]

- The Role of 7-Methoxy-1-naphthylacetonitrile in Pharmaceutical Synthesis.

- A Comparative Guide to the Reactivity of 6'-Methoxy-2'-acetonaphthone and Other Naphthalene Derivatives - Benchchem.

- (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol | Krackeler Scientific, Inc.

- 7-METHOXY-1-NAPHTHOL CAS#: 67247-13-6 - ChemicalBook.

- 1517-72-2 1-(1-NAPHTHYL)ETHANOL C12H12O, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem.

- 1-(6-Methoxy-2-naphthyl)ethanol | Biochemical Reagent - MedchemExpress.com.

- Application Notes and Protocols for the Stereoselective Synthesis of (S)-1-(6-Methoxy-2-naphthyl)ethanol - Benchchem.

Sources

- 1. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]

- 2. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

- 3. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-(6-Methoxy-2-naphthyl)ethanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1-(6-Methoxy-2-naphthyl)ethanol | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(7-Methoxy-1-naphthyl)ethanol in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient and robust drug development. This technical guide provides an in-depth analysis of the solubility characteristics of 2-(7-Methoxy-1-naphthyl)ethanol, a molecule of significant interest due to its structural relation to the antidepressant Agomelatine. By integrating theoretical solubility principles with predictive analysis and established experimental protocols, this document serves as a critical resource for researchers, process chemists, and formulation scientists. We explore the compound's physicochemical properties, predict its behavior across a spectrum of common organic solvents, and provide a detailed methodology for empirical solubility determination, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

This compound is a naphthalene-based organic compound structurally related to Agomelatine, a melatonergic agonist and 5-HT2C antagonist used to treat major depressive disorder.[1] Whether as a synthetic intermediate, a potential impurity, or a reference standard, understanding its behavior in various solvents is paramount. Solubility data governs fundamental aspects of pharmaceutical development, including:

-

Process Chemistry: Selection of appropriate solvents is crucial for reaction efficiency, impurity control, and, most importantly, for the crystallization and purification of the final compound.

-

Analytical Method Development: Creating reliable chromatographic methods, such as HPLC, requires the analyte to be fully soluble in the mobile phase.

-

Formulation Science: The bioavailability of a drug can be significantly influenced by its solubility.[2] Poor solubility poses a major challenge that must be overcome to achieve therapeutic efficacy.[2]

This guide bridges the gap between theoretical prediction and practical application, providing the necessary framework to effectively manage this compound in a laboratory or manufacturing setting.

Physicochemical Profile of this compound

To understand solubility, one must first understand the molecule itself. The structure of this compound is characterized by three key features that dictate its interactions with solvents:

-

A large, hydrophobic naphthalene core: This bicyclic aromatic system is nonpolar and will primarily interact through weak van der Waals forces (London dispersion forces). This feature promotes solubility in nonpolar solvents.[3]

-

A polar methoxy group (-OCH₃): The ether linkage introduces a dipole moment and a site for hydrogen bond acceptance, increasing affinity for polar solvents.

-

A primary hydroxyl group (-CH₂CH₂OH): This is the most influential polar feature. The -OH group can both donate and accept hydrogen bonds, making it highly interactive with protic and polar aproc solvents.

While specific experimental data for this compound is not publicly cataloged, we can infer its properties from closely related isomers and analogs. For instance, the isomer 1-(6-Methoxy-2-naphthyl)ethanol has a computed XLogP3 of 2.8, indicating a moderate degree of lipophilicity.[4][5]

Table 1: Predicted Physicochemical Properties of Naphthalene Analogs

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Formula | C₁₄H₁₄O₂ | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | ~214.26 g/mol | Influences diffusion and dissolution rates. |

| Core Structure | Naphthalene (Polycyclic Aromatic Hydrocarbon) | Dominantly nonpolar and hydrophobic, favoring interactions with nonpolar solvents.[3][6] |

| Key Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃) | The hydroxyl group enables strong hydrogen bonding with protic solvents. The methoxy group adds polarity and is a hydrogen bond acceptor. |

| Predicted Lipophilicity (XLogP3) | ~2.8 - 3.2 (Estimated based on isomers)[4][5] | Indicates a balance between hydrophobic and hydrophilic character, suggesting solubility in a range of solvents but limited solubility in water. |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | Strong affinity for solvents that are hydrogen bond acceptors (e.g., alcohols, DMSO, THF). |

| Hydrogen Bond Acceptor Count | 2 (from the hydroxyl and methoxy oxygens) | Affinity for solvents that are hydrogen bond donors (e.g., alcohols, water, chloroform). |

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet of solubility. It states that a solute will dissolve best in a solvent that shares a similar polarity and engages in similar types of intermolecular forces. For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The solubility of this compound is therefore a competition between its hydrophobic naphthalene core and its polar hydroxyl and methoxy groups.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent hydrogen bond donors and acceptors. Strong, energetically favorable hydrogen bonds will form between the solvent's -OH group and the solute's -OH and -OCH₃ groups, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have strong dipoles but do not donate hydrogen bonds. They will effectively solvate the solute via dipole-dipole interactions and by accepting hydrogen bonds from the solute's -OH group. High solubility is expected.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents only interact via weak London dispersion forces. While these forces will interact favorably with the naphthalene core, they cannot overcome the strong hydrogen bonds between solute molecules in the solid state. Consequently, solubility is expected to be low.

-

In Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Chloroform can act as a weak hydrogen bond donor, which may afford some interaction with the solute's oxygen atoms. Solubility is predicted to be moderate.

Predicted Solubility Profile

Based on the theoretical framework and data from analogous compounds like Agomelatine, which is soluble in ethanol, DMSO, and DMF at approximately 30 mg/mL, a predictive solubility profile can be constructed.[1][7][8]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Dominant Intermolecular Force with Solute | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Hydrogen Bonding | High | The solvent's ability to both donate and accept hydrogen bonds strongly solvates the hydroxyl and methoxy groups. |

| Polar Aprotic | DMSO, DMF, THF | Dipole-Dipole, H-Bond Acceptance | High | Strong dipoles and hydrogen bond accepting capability effectively solvate the polar functional groups. |

| Chlorinated | Dichloromethane | Dipole-Dipole | Moderate | The solvent's moderate polarity can interact with the solute's dipoles, and the naphthalene core has some affinity for the solvent. |

| Aromatic Nonpolar | Toluene | London Dispersion Forces | Low to Moderate | Pi-pi stacking interactions between the solvent and the naphthalene ring may enhance solubility compared to aliphatic nonpolar solvents. |

| Aliphatic Nonpolar | n-Hexane | London Dispersion Forces | Low / Insoluble | The weak solvent-solute interactions are insufficient to overcome the strong solute-solute hydrogen bonding in the solid state. |

| Aqueous | Water | Hydrogen Bonding | Very Low / Insoluble | The large, hydrophobic naphthalene core dominates, making the molecule overall too nonpolar to be readily soluble in water.[6] |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive, quantitative data, an empirical study is required. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated state.[9]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

HPLC-UV system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard. Analyze these standards via HPLC-UV or UV-Vis to generate a calibration curve of response (e.g., peak area) versus concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; enough solid must be present to ensure a saturated solution with undissolved solid remaining after equilibration. Add a precise volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Equilibrate for a minimum of 24 hours.[10] This step is crucial to ensure the system reaches thermodynamic equilibrium. Longer times (48-72 hours) may be necessary and should be validated by taking measurements at successive time points until the concentration plateaus.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step removes all undissolved microparticulates. Dilution with the solvent may be necessary to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the filtered, diluted sample using the same analytical method (HPLC-UV or UV-Vis) used for the calibration curve.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for any dilutions made. The resulting value is the solubility, typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow

The diagram below outlines the logical flow of the Shake-Flask method, emphasizing the critical equilibration and separation steps.

Caption: Workflow for the Shake-Flask Solubility Determination.

Intermolecular Interactions

This diagram illustrates the dominant forces between this compound and two different solvent types.

Caption: Dominant Solute-Solvent Intermolecular Forces.

Conclusion

The solubility of this compound is governed by a delicate balance of its large hydrophobic naphthalene core and its polar, hydrogen-bonding functional groups. This dual nature predicts high solubility in polar organic solvents (both protic and aprotic) such as ethanol, DMSO, and THF, and poor solubility in nonpolar aliphatic solvents like hexane. This predictive understanding, when combined with the robust and reliable shake-flask experimental method, provides scientists with the tools necessary to make informed decisions for solvent selection in synthesis, purification, analysis, and formulation. Accurate solubility data is not merely a physicochemical parameter; it is a critical enabler of streamlined and successful pharmaceutical development.

References

- Cayman Chemical. (n.d.). Agomelatine - Product Information.

- Cayman Chemical. (2022, November 10). Agomelatine - Product Information Sheet.

- Kumar, A., et al. (2010). Clinical and pharmacological review on novel melatonergic antidepressant: Agomelatine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 448.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Google Patents. (2017).

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Solubility of Things. (n.d.). Naphthalene.

- ChemicalBook. (n.d.).

- Martin, A., et al. (n.d.). Extended Hansen Solubility Approach: Naphthalene in Individual Solvents. PubMed.

- Ruoff, R. S., et al. (n.d.). Solubility of C60 in a Variety of Solvents.

- Zaretskii, M.I., et al. (1977). Naphthalene solubility in several organic solvents. OSTI.GOV.

- Sciencemadness Wiki. (2023). Naphthalene.

- National Center for Biotechnology Information. (n.d.). 2-(7-Methoxynaphthalen-1-yl)acetonitrile.

- National Center for Biotechnology Information. (n.d.). 1-(6-Methoxy-2-naphthyl)ethanol.

- National Center for Biotechnology Information. (n.d.). Naphthalen-1-ethanol.

- National Center for Biotechnology Information. (n.d.). 1-(6-Methoxynaphthalen-2-yl)ethanol, (-)-.

- National Center for Biotechnology Information. (n.d.). 1-(7-Methoxynaphthalen-2-yl)ethanol.

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. WO2017059877A1 - Pharmaceutical composition containing agomelatine and process for the preparation thereof - Google Patents [patents.google.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-(6-Methoxy-2-naphthyl)ethanol | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(6-Methoxynaphthalen-2-yl)ethanol, (-)- | C13H14O2 | CID 7090870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

The Multifaceted Therapeutic Potential of Methoxynaphthyl Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The methoxynaphthyl scaffold represents a privileged structure in medicinal chemistry, underpinning the development of numerous therapeutic agents. Its inherent physicochemical properties and synthetic tractability have made it a focal point for the discovery of compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the current state of research into methoxynaphthyl derivatives, with a particular focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug development endeavors.

Introduction: The Enduring Significance of the Methoxynaphthyl Core

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, has long been a source of inspiration for medicinal chemists. The introduction of a methoxy substituent onto this scaffold dramatically alters its electronic and steric properties, enhancing its potential for interaction with biological targets. This is exemplified by the commercial success of Naproxen, a non-steroidal anti-inflammatory drug (NSAID) built upon a 6-methoxy-2-naphthyl core, which has been a mainstay in pain and inflammation management for decades.[1] Beyond this well-established application, a growing body of research highlights the diverse therapeutic promise of methoxynaphthyl compounds, positioning them as valuable leads in the ongoing quest for novel therapeutics.

This guide will navigate the diverse biological landscape of methoxynaphthyl derivatives, offering a granular perspective on their therapeutic potential and the experimental methodologies required to unlock it.

Anticancer Activity: Targeting the Proliferative Machinery

Methoxynaphthyl compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Mechanisms of Action

The anticancer activity of methoxynaphthyl derivatives is often multifactorial, involving the modulation of various cellular pathways implicated in cancer progression.

-

Induction of Apoptosis: A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often characterized by morphological changes such as cell shrinkage and membrane blebbing, and can be confirmed through techniques like Annexin V-FITC/PI staining.

-

Cell Cycle Arrest: Certain methoxynaphthyl derivatives have been shown to halt the progression of the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.

-

Enzyme Inhibition: A notable target for some methoxynaphthyl compounds is the aldo-keto reductase family member AKR1C3, which is implicated in the progression of various cancers. Inhibition of this enzyme represents a non-COX pathway for the anticancer effects of some NSAID-related structures.[2] Additionally, some derivatives have demonstrated the ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.

In Vitro Cytotoxicity Data

The cytotoxic potential of various methoxynaphthyl derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound Class | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |

| 6-Methoxynaphthalene Derivatives | HCT-116 | Colon | Promising Inhibition | [2] |

| Naphtho[1,2,3-de]quinoline Derivatives | HL-60 | Leukemia | Not specified | [3] |

| Aminobenzylnaphthols | HeLa | Cervical | 4.63 - 5.54 | [4] |

| Aminobenzylnaphthols | BxPC-3 | Pancreatic | Not specified | [4] |

| Aminobenzylnaphthols | HT-29 | Colorectal | Not specified | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/mL in a complete culture medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test methoxynaphthyl compound in the culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Solubilization: Incubate the plate for another 4 hours. After this incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

The anti-inflammatory properties of methoxynaphthyl compounds are well-documented, with Naproxen's mechanism of action serving as a paradigm. However, research has uncovered activities that extend beyond simple cyclooxygenase (COX) inhibition.

Mechanisms of Action

-

Cyclooxygenase (COX) Inhibition: Naproxen and its derivatives are potent inhibitors of both COX-1 and COX-2 enzymes.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5]

-

Beyond COX Inhibition: Newer research has shown that some methoxynaphthyl derivatives can exert anti-inflammatory effects through COX-independent pathways. One such derivative, A22, has been shown to block the activation of the NF-κB signaling pathway and the NLRP3 inflammasome.[2][6] This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β and enzymes such as iNOS and COX-2.[2][6]

-

Inhibition of Nitric Oxide (NO) and Reactive Oxygen Species (ROS): Overproduction of NO and ROS contributes to the inflammatory process. Certain methoxynaphthyl compounds have been found to inhibit the production of these inflammatory mediators in activated macrophages.[7]

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Principle: The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.[8]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test methoxynaphthyl compound.

-

Sample Collection: After a suitable incubation period, collect the cell culture supernatant.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same culture medium.

-

Griess Reaction: Add 50 µL of the cell supernatant or standard to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) to each well.

-

Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Caption: Workflow of the Griess assay for nitric oxide measurement.

Experimental Protocol: DCFH-DA Assay for Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound and/or an ROS-inducing agent.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add a working solution of DCFH-DA (typically 10-20 µM) and incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

-

Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Recent investigations have highlighted the potential of methoxynaphthyl compounds in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD).

Mechanisms of Action

-

Cholinesterase Inhibition: A key strategy in the symptomatic treatment of AD is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Several methoxy-naphthyl linked compounds have been identified as potent dual inhibitors of both AChE and BChE.[9][10]

-

Amyloid Plaque and Tau Tangle Imaging: Methoxy-X04, a derivative of Congo red, and its analogs have been developed as fluorescent probes for the in vitro and in vivo imaging of amyloid-β plaques and neurofibrillary tangles, the pathological hallmarks of AD.

In Vitro Cholinesterase Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Reference |

| 7av (SB-1436) | Acetylcholinesterase (AChE) | 176 | [10] |

| 7av (SB-1436) | Butyrylcholinesterase (BChE) | 370 | [10] |

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Ellman's assay is a widely used method for measuring cholinesterase activity and screening for inhibitors.

Principle: The assay is based on the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the respective cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the methoxynaphthyl test compound for a defined period.

-

Reaction Initiation: Initiate the reaction by adding the substrate and DTNB to the wells.

-

Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Caption: Workflow of the Ellman's assay for cholinesterase inhibition.

Antimicrobial Activity: A Less Explored Frontier

The antimicrobial potential of methoxynaphthyl compounds is an area that warrants further investigation. While data is currently limited, some studies have shown promising results.

-

Antibacterial and Antifungal Properties: Propionamide derivatives of naproxen have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[11] Antifungal activity has also been reported for some derivatives.[11] One study identified 2-methoxynaphthalene-1,4-dione with antifungal activity against Cryptococcus neoformans H99, with MIC values ranging from 3.12 to 12.5 µg/mL.[12] Another study reported that 8-methoxynaphthalen-1-ol showed moderate antimicrobial activity against the plant pathogenic fungus Athelia rolfsii, with a minimum inhibitory concentration of 250 µg/mL.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Dilution: Prepare two-fold serial dilutions of the methoxynaphthyl compound in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

-

Inoculation: Add the microbial inoculum to each well of the microplate.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of Bioactive Methoxynaphthyl Compounds

The synthetic accessibility of methoxynaphthyl derivatives is a key factor in their appeal for drug discovery. A variety of synthetic routes have been developed to access a diverse range of these compounds.

Synthesis of 2-Methoxynaphthalene

A common method for the synthesis of 2-methoxynaphthalene is the Williamson ether synthesis, starting from 2-naphthol.

Procedure:

-

Dissolve 2-naphthol and a base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or ethanol).

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

-

Heat the reaction mixture to facilitate the etherification.

-

After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.[14]

Synthesis of Naproxen Derivatives

Naproxen itself can serve as a starting material for the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities. For instance, naproxen derivatives containing a cinnamic acid moiety have been synthesized by coupling naproxen with different cinnamic acids using coupling agents like EDCI and DMAP.[6]

Conclusion and Future Directions

The methoxynaphthyl scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. From the well-established anti-inflammatory effects of Naproxen to the emerging anticancer and neuroprotective activities of novel derivatives, this chemical class holds immense promise for addressing a range of unmet medical needs. Future research should focus on a deeper exploration of the mechanisms of action, particularly for the anticancer and neuroprotective effects. The antimicrobial potential of these compounds also remains a relatively untapped area that warrants further investigation. The continued application of rational drug design principles, guided by a thorough understanding of structure-activity relationships, will undoubtedly lead to the development of next-generation methoxynaphthyl-based therapeutics with improved efficacy and safety profiles.

References

-

Der Pharma Chemica. (n.d.). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Retrieved from [Link]

-

PubMed. (n.d.). [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents]. Retrieved from [Link]

-

Bohrium. (2017, June 16). Naproxen derivatives: Synthesis, reactions, and biological applications. Retrieved from [Link]

-

PubMed. (2024, November 21). Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors. Retrieved from [Link]

-

JoVE. (2021, October 13). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]

-

NIH. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

-

ACS Omega. (n.d.). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. Retrieved from [Link]

-

ResearchGate. (n.d.). Methoxy-naphthyl-Linked N‑Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure−Activity Relationship. Retrieved from [Link]

-

YouTube. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.6. Nitric Oxide Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

-

NIH. (n.d.). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. Retrieved from [Link]

-

ResearchGate. (2019, December 8). Protocol Griess Test. Retrieved from [Link]

-

LookChem. (n.d.). 2-Methoxynaphthalene 93-04-9 wiki. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-methoxynaphthalene. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.6. Nitric Oxide Assay. Retrieved from [Link]

-

NIH. (2025, June 13). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Retrieved from [Link]

-

ResearchGate. (2013, February 5). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. Retrieved from [Link]

-

MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. Retrieved from [Link]

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

-

NIH. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

-

ResearchGate. (2020, May 4). Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values (lM) of test compounds against different cancer cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity against Gram-positive and Gram-negative strains.... Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human.... Retrieved from [Link]

-

NIH. (n.d.). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of the representative set of active compounds identified in the HTS.. Retrieved from [Link]

-

NIH. (2019, October 28). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Retrieved from [Link]

-

NIH. (2019, May 26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.. Retrieved from [Link]

-

ResearchGate. (n.d.). Antifungal activity of compounds 6-20. MIC and MFC are expressed in µg/mL 1. Retrieved from [Link]

-

NIH. (2021, July 16). Identification of Compounds for Butyrylcholinesterase Inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Compounds identified as AChE inhibitors (IC 50. Retrieved from [Link]

-

Nature. (2025, November 10). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

-

NIH. (2021, November 20). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Retrieved from [Link]

-

MDPI. (2022, October 18). An Original and Efficient Antibiotic Adjuvant Strategy to Enhance the Activity of Macrolide Antibiotics against Gram-Negative Resistant Strains. Retrieved from [Link]

Sources

- 1. Naproxen derivatives: Synthesis, reactions, and biological applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors [jstage.jst.go.jp]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

In vitro metabolism studies of "2-(7-Methoxy-1-naphthyl)ethanol"

An In-Depth Technical Guide to the In Vitro Metabolism of 2-(7-Methoxy-1-naphthyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for investigating the in vitro metabolism of this compound. The document is designed for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven protocols. By integrating predictive metabolic pathways based on the compound's chemical structure with robust experimental designs, this guide aims to facilitate a thorough and scientifically sound evaluation of its metabolic fate. We will explore the selection of appropriate in vitro systems, provide step-by-step methodologies for key assays such as metabolic stability and metabolite identification, and discuss the analytical techniques required for quantitative analysis. The overarching goal is to equip researchers with the necessary knowledge to generate high-quality, interpretable data that can confidently guide preclinical drug development decisions, in line with regulatory expectations.[1][2][3]

Introduction: The Imperative of In Vitro Metabolism Studies

In modern drug development, a comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[3] Metabolism, the enzymatic conversion of drug molecules into more water-soluble compounds, is a critical determinant of a drug's pharmacokinetic profile, efficacy, and potential for toxicity.[4] In vitro metabolism studies serve as a cost-effective and efficient primary screening mechanism to characterize metabolites, elucidate metabolic pathways, and predict a drug's in vivo behavior before advancing to human trials.[1][2] Early identification of metabolic liabilities can prevent costly late-stage failures and inform strategies for chemical optimization.[5]

The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the need for early in vitro metabolism data to assess potential drug-drug interactions (DDIs) and to ensure that nonclinical safety studies adequately cover human metabolites.[6][7][8]

Compound of Interest: this compound

The subject of this guide, this compound, possesses distinct structural features that suggest several potential metabolic pathways:

-

A Naphthalene Core: Polycyclic aromatic hydrocarbons like naphthalene are known substrates for cytochrome P450 (CYP) enzymes.[9]

-

A Methoxy Group: This moiety is susceptible to O-demethylation, a common Phase I reaction.[10]

-

A Primary Alcohol (Ethanol) Side Chain: This group can be oxidized by both cytosolic alcohol dehydrogenases (ADH) and microsomal CYP enzymes.[11][12]

This guide will systematically address how to investigate the metabolic fate of this molecule.

Predicted Metabolic Pathways of this compound

Based on its chemical structure, this compound is expected to undergo both Phase I (functionalization) and Phase II (conjugation) metabolism. The liver is the primary site of drug metabolism, and the enzymes located there, particularly in the endoplasmic reticulum (microsomes) and cytosol, are of principal interest.[13][14]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity.[4] For the target compound, the following reactions are predicted:

-

O-Demethylation: The methoxy group (-OCH₃) is a prime target for CYP-mediated O-dealkylation, yielding a phenolic hydroxyl group (a naphthol derivative) and formaldehyde. This is a very common metabolic route for methoxylated aromatic compounds.[10]

-

Oxidation of the Ethanol Side Chain: The primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid. This process is primarily catalyzed by cytosolic ADH and aldehyde dehydrogenase (ALDH), but can also be mediated by microsomal enzymes like CYP2E1.[11][15]

-

Aromatic Hydroxylation: The naphthalene ring system itself can be hydroxylated by CYP enzymes at various positions, although this is often a slower reaction compared to the oxidation of more labile functional groups. Studies on naphthalene itself show that CYP1A2 and CYP3A4 are key enzymes in forming naphthols.[9]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which greatly enhances water solubility and facilitates excretion.[16]

-

Glucuronidation: The hydroxyl groups—the original ethanol hydroxyl, and any new phenolic hydroxyls formed via O-demethylation or ring hydroxylation—are excellent substrates for UDP-glucuronosyltransferases (UGTs).[17] UGTs transfer glucuronic acid to the molecule, forming a glucuronide conjugate. This is a major clearance pathway for phenolic compounds like naphthols.[14][18]

-

Sulfation: The same hydroxyl groups can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

The interplay of these pathways determines the overall metabolic profile of the compound. A visual representation of these predicted transformations is provided below.

Caption: Predicted metabolic pathways for this compound.

In Vitro Experimental Systems: Choosing the Right Tool